molecular formula C13H11N3OS B12640975 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

Cat. No.: B12640975
M. Wt: 257.31 g/mol
InChI Key: CBBGVZCNBLEQID-UHFFFAOYSA-N
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Description

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core linked to a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-tubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its methoxypyridine moiety, in particular, contributes to its enhanced binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-(6-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c1-17-12-5-3-9(7-15-12)8-2-4-10-11(6-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16)

InChI Key

CBBGVZCNBLEQID-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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